1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanamine
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Overview
Description
1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanamine is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of nitrogen atoms in the triazole and pyridine rings contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary targets of 1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanamine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
This compound interacts with its targets by inhibiting the kinase activities of c-Met and VEGFR-2 . This inhibition disrupts the signaling pathways mediated by these kinases, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . These pathways are involved in various cellular processes, including cell growth, survival, and migration. By inhibiting these pathways, the compound can effectively suppress the growth and proliferation of cancer cells .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines . It inhibits the growth of A549 cells in a dose-dependent manner and induces late apoptosis of these cells . The compound also inhibits the expression of c-Met and VEGFR-2, further suppressing the growth of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanamine can be synthesized through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the desired compound in good-to-excellent yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and mechanochemical methods are preferred due to their efficiency and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized derivatives of the triazolo-pyridine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted triazolo-pyridine derivatives with different functional groups.
Scientific Research Applications
1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with unique chemical properties.
Comparison with Similar Compounds
1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanamine can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
Uniqueness: this compound stands out due to its specific structural configuration, which imparts unique chemical and biological properties
Properties
IUPAC Name |
1-([1,2,4]triazolo[4,3-a]pyridin-7-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-6(9)7-2-3-12-5-10-11-8(12)4-7/h2-6H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRBEAIKXQKVOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=NN=CN2C=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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